molecular formula C23H27N3O3S2 B2991734 2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-isopropylphenyl)amino)-N-(p-tolyl)acetamide CAS No. 866842-47-9

2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-isopropylphenyl)amino)-N-(p-tolyl)acetamide

Cat. No.: B2991734
CAS No.: 866842-47-9
M. Wt: 457.61
InChI Key: AGLPOAUAGRHOJL-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a fused thieno[3,4-d]thiazole ring system with a sulfone group (5,5-dioxido) and two distinct aryl substituents: a 4-isopropylphenyl group and a p-tolyl (para-methylphenyl) moiety. Its synthesis likely involves multi-step reactions, including sulfonation, cyclization, and amide coupling.

Properties

IUPAC Name

2-(N-(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)-4-propan-2-ylanilino)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-15(2)17-6-10-19(11-7-17)26(12-22(27)24-18-8-4-16(3)5-9-18)23-25-20-13-31(28,29)14-21(20)30-23/h4-11,15,20-21H,12-14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLPOAUAGRHOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)C(C)C)C3=NC4CS(=O)(=O)CC4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-isopropylphenyl)amino)-N-(p-tolyl)acetamide , often referred to by its CAS number 872200-40-3 , is a complex organic molecule featuring a unique thiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C21H23N3O5S2C_{21}H_{23}N_{3}O_{5}S_{2}, with a molecular weight of 461.6 g/mol . The structure includes a thiazole ring, which is known for its diverse biological activities, and an acetamide functional group that may enhance its pharmacological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Compounds containing thiazole rings have been shown to exhibit significant antimicrobial properties. The presence of the dioxido group may enhance this activity by increasing the compound's reactivity towards microbial targets.
  • Anticancer Potential : Preliminary studies have indicated that derivatives of thiazole compounds possess anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Thiazole derivatives are also noted for their anti-inflammatory activities. Research has suggested that these compounds may modulate inflammatory pathways effectively.
  • Enzyme Inhibition : Some studies have focused on the ability of thiazole-containing compounds to inhibit specific enzymes, such as urease and carbonic anhydrase, which are relevant in various therapeutic contexts.

Antimicrobial Activity

A study evaluated a series of thiazole derivatives for their antimicrobial effects against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the thiazole ring significantly enhanced antimicrobial potency compared to standard antibiotics .

Anticancer Activity

Research involving thiazole derivatives has shown promising results in inhibiting cancer cell proliferation. For example, a derivative with structural similarities to our compound was tested against the HEPG2 cancer cell line and exhibited an effective concentration (EC50) of 10.28 μg/ml , indicating strong antiproliferative activity .

Enzyme Inhibition

In a comparative study on urease inhibitors, it was found that thiazole-based compounds displayed superior activity compared to traditional inhibitors. The compound's structure allows it to effectively bind to the enzyme's active site, thereby blocking its function .

Data Table: Summary of Biological Activities

Biological ActivityAssessed CompoundEffectivenessReference
AntimicrobialThiazole Derivative AModerate to High
AnticancerHEPG2 Cell LineEC50 = 10.28 μg/ml
Urease InhibitionThiazole Derivative BMore active than standard
Anti-inflammatoryVarious ThiazolesSignificant reduction in markers

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Parameter Target Compound Analog (CAS 866846-48-2)
Core Structure Thieno[3,4-d]thiazole-5,5-dioxide Thieno[3,4-d]thiazole-5,5-dioxide
Aryl Group 1 4-Isopropylphenyl 3,5-Dimethylphenyl
Aryl Group 2 p-Tolyl (C₆H₄CH₃) Mesityl (C₆H₂(CH₃)₃)
Molecular Formula Not explicitly reported C₂₄H₂₉N₃O₃S₂
Molecular Weight ~450–460 g/mol (estimated) 471.6 g/mol
Key Functional Groups Sulfone, acetamide, isopropyl Sulfone, acetamide, methyl

Mechanistic and Pharmacological Implications

  • Lipophilicity : The mesityl group in the analog increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility. The target compound’s p-tolyl group balances moderate lipophilicity with better solubility.
  • Electron Effects : The 4-isopropylphenyl group’s electron-withdrawing nature could stabilize charge-transfer interactions in biological targets, unlike the analog’s electron-donating methyl groups.

Comparison with Cephalosporin Derivatives

While unrelated mechanistically, cephalosporins such as (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () share sulfur-containing heterocycles. However, their beta-lactam cores and antibacterial targets render them functionally distinct from the acetamide derivatives discussed here .

Research Findings and Gaps

  • Synthetic Feasibility : Both compounds require sophisticated synthetic routes, but the analog’s mesityl group may complicate regioselective coupling reactions.
  • Biological Data: No activity data are available for either compound in the provided evidence. Predictive modeling suggests the target compound’s sulfone group could enhance metabolic stability over non-sulfonated analogs.
  • Thermodynamic Properties : Missing data (e.g., melting point, solubility) limit direct comparisons. Experimental studies are needed to correlate structural differences with pharmacokinetic profiles.

Q & A

Q. What advanced techniques confirm supramolecular interactions in crystallography?

  • Methodology : Single-crystal X-ray diffraction with Hirshfeld surface analysis reveals non-covalent interactions (e.g., hydrogen bonds, π-stacking). Compare with pyrazolo-benzothiazine derivatives, where C–H···O interactions stabilize crystal packing .

Methodological Resources

  • Synthetic Optimization : CRDC subclass RDF2050112 (reaction fundamentals) .
  • Computational Tools : ICReDD’s reaction path search methods combining quantum chemistry and machine learning .
  • Data Analysis : Statistical frameworks from Polish Journal of Chemical Technology for DoE .

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